3-Hydrazinyl-6-(3-nitrophenyl)pyridazine
Overview
Description
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are used in various medicinal and industrial applications
Mechanism of Action
Target of Action
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine is a derivative of pyrazolylpyridazine . Pyrazolylpyridazines have been found to exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . Therefore, the primary targets of this compound could be related to these biological processes.
Mode of Action
It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the known activities of pyrazolylpyridazines , it can be inferred that the compound may affect pathways related to inflammation, bacterial growth, oxidation, and blood pressure regulation.
Result of Action
It is known that pyrazolylpyridazines, which this compound is a derivative of, exhibit hypotensive, anti-inflammatory, antibacterial, and antioxidant activities . These activities suggest that the compound may have a range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antibacterial and antioxidant activities . The compound’s hydrazinyl group is likely responsible for its interaction with enzymes, potentially inhibiting or modifying their activity. These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of hydrazinylpyridazine exhibit anti-inflammatory and antibacterial activities . This suggests that this compound may modulate inflammatory responses and inhibit bacterial growth by affecting specific cellular pathways and gene expression patterns.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydrazinyl group can form hydrogen bonds with enzyme active sites, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that hydrazinylpyridazine derivatives can exhibit sustained biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as anti-inflammatory and antibacterial activities. At higher doses, it may cause toxic or adverse effects. Studies on pyridazine derivatives have shown that they can have a wide range of pharmacological activities, including antimicrobial and anticancer effects . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s hydrazinyl group can undergo oxidation or reduction reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s biological activity and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect the compound’s localization and accumulation within different cellular compartments, influencing its overall efficacy and toxicity .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 3-Hydrazinyl-6-(3-nitrophenyl)pyridazine typically involves the reaction of hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 3-nitrophenylhydrazine with 6-chloropyridazine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, resulting in the formation of substituted pyridazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Comparison with Similar Compounds
3-Hydrazinyl-6-(3-nitrophenyl)pyridazine can be compared with other pyridazine derivatives such as:
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one: Known for its antiviral activity against hepatitis A virus.
3-Pyrazolyl-6-hydrazinylpyridazine: Exhibits plant growth-stimulating effects.
The uniqueness of this compound lies in its specific hydrazinyl and nitrophenyl substitutions, which confer distinct biological activities and chemical reactivity compared to other pyridazine derivatives.
Properties
IUPAC Name |
[6-(3-nitrophenyl)pyridazin-3-yl]hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c11-12-10-5-4-9(13-14-10)7-2-1-3-8(6-7)15(16)17/h1-6H,11H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZRMKUKTKWQKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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